molecular formula C24H16N2 B1589507 2,9-Diphenyl-1,10-phenanthroline CAS No. 25677-69-4

2,9-Diphenyl-1,10-phenanthroline

Cat. No.: B1589507
CAS No.: 25677-69-4
M. Wt: 332.4 g/mol
InChI Key: HVCVRVKEIKXBIF-UHFFFAOYSA-N
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Description

2,9-Diphenyl-1,10-phenanthroline is an organic compound with the molecular formula C24H16N2. It is a derivative of 1,10-phenanthroline, where two phenyl groups are substituted at the 2 and 9 positions. This compound is known for its chelating properties and is widely used in coordination chemistry, particularly in the formation of metal complexes .

Mechanism of Action

Target of Action

The primary target of 2,9-Diphenyl-1,10-phenanthroline is cancer cells, specifically triple negative adenocarcinoma MDA-MB-231 cells . This compound has been shown to possess promising anticancer activity against these cells .

Mode of Action

This compound interacts with its targets through a process called photoactivation . Upon photoactivation, the compound exhibits time-dependent cytotoxic activity . This interaction results in significant changes in the cancer cells, including an increase in cell rounding and detachment, loss of membrane integrity, accumulation of reactive oxygen species (ROS), and DNA damage .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It induces both intrinsic and extrinsic apoptotic pathways, leading to cell apoptosis . Additionally, it inhibits the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its photoactivation and its interaction with cancer cells .

Result of Action

The action of this compound results in significant molecular and cellular effects. These include cell rounding and detachment, loss of membrane integrity, ROS accumulation, DNA damage, and induction of cell apoptosis . These effects confirm that the compound is a potent multi-mechanistic photoactivatable chemotherapeutic drug .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as light, as the compound requires photoactivation to exhibit its cytotoxic activity . The compound’s interaction with its environment, particularly its targets, also plays a crucial role in its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Diphenyl-1,10-phenanthroline typically involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the phenanthroline ring system. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,9-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2,9-Diphenyl-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its ability to form stable metal complexes with unique photophysical and electrochemical characteristics, making it valuable in various applications .

Properties

IUPAC Name

2,9-diphenyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCVRVKEIKXBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458144
Record name 2,9-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25677-69-4
Record name 2,9-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,9-Diphenyl-1,10-phenanthroline?

A1: this compound (dpp) has the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol.

Q2: What spectroscopic data is available for this compound and its complexes?

A2: this compound and its metal complexes are extensively characterized using various spectroscopic techniques including:

  • NMR spectroscopy: 1H and 13C NMR are utilized to determine the structure and dynamics of dpp and its complexes. [, , , , , ]
  • UV-Vis Spectroscopy: This technique is used to study the absorption properties of dpp, particularly the metal-to-ligand charge-transfer (MLCT) transitions observed in its copper(I) complexes. [, , , , ]
  • Emission Spectroscopy: dpp complexes, especially with copper(I), often exhibit luminescence, and emission spectroscopy is used to study their excited-state properties and lifetimes. [, , , , , ]
  • EPR Spectroscopy: This technique is employed to characterize the electronic structure and geometry of paramagnetic dpp complexes, such as those with copper(II) ions. [, , ]

Q3: How does this compound interact with metal ions?

A3: this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a five-membered chelate ring with the metal center. The steric hindrance provided by the phenyl substituents at the 2,9-positions significantly influences the complex's geometry and reactivity. [, , , , , , , , , ]

Q4: What are the downstream effects of this compound complexation with copper ions?

A4: The complexation of dpp with copper ions can lead to several downstream effects:

  • Formation of Stable Complexes: dpp forms particularly stable complexes with copper(I) ions due to the steric hindrance protecting the metal center and favoring a tetrahedral geometry. [, , , ]
  • Photophysical Properties: Copper(I) complexes of dpp exhibit long-lived, room-temperature luminescence, even in polar solvents, making them attractive for applications in photochemistry and photocatalysis. [, , , , , , , , ]
  • Electrochemical Switching: Copper(I/II) complexes with dpp and other ligands can be switched between different coordination geometries by changing the copper oxidation state. This property is exploited in the design of molecular machines and devices. [, , , , , ]
  • Intermolecular Interactions: The phenyl substituents in dpp can participate in π-π stacking interactions, influencing the packing and properties of the complexes in the solid state. [, , ]

Q5: What is the stability of this compound copper(I) complexes in various solvents?

A5: Copper(I) complexes of dpp are known for their remarkable stability, even in polar solvents like methanol and water, compared to copper(I) complexes with less bulky ligands. This stability is attributed to the steric protection provided by the phenyl substituents. [, , ]

Q6: How does the structure of this compound influence its material compatibility and stability?

A6: The 2,9-diphenyl substitution pattern in dpp plays a crucial role in its material compatibility and stability by:

  • Enhancing Solubility: The phenyl groups increase the lipophilicity of dpp, improving its solubility in organic solvents, which is beneficial for applications in organic electronics and catalysis. [, , ]
  • Promoting Crystallization: The planar and rigid structure of dpp, along with the potential for π-π stacking interactions, can facilitate crystallization and lead to well-defined solid-state structures. [, , , , ]
  • Modulating Redox Potentials: The electronic properties of dpp, and thus the redox potentials of its metal complexes, can be fine-tuned by introducing electron-donating or -withdrawing substituents on the phenyl rings. [, , ]

Q7: Are there any catalytic applications of this compound complexes?

A7: Copper(I) complexes of dpp have been investigated as photoredox catalysts for organic reactions, including atom transfer radical addition (ATRA) and allylation reactions. The long excited-state lifetimes and favorable redox properties of these complexes make them suitable for these applications. [, , ]

Q8: Have computational methods been used to study this compound and its complexes?

A8: Yes, computational chemistry and modeling techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to:

  • Investigate electronic structures and optical properties: Calculations provide insights into the nature of the MLCT excited states and their influence on the photophysical properties of dpp complexes. [, , , , ]
  • Study structural changes upon excitation: Theoretical calculations help visualize and understand the "flattening" distortion that occurs in copper(I) dpp complexes upon photoexcitation. [, ]
  • Explore structure-activity relationships (SAR): By systematically modifying the dpp structure in silico, researchers can predict the impact on complex stability, redox potentials, and other properties, guiding the development of new materials with tailored characteristics. [, , ]

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